

Commercial Availability and Technical Guide for Clevidipine-¹⁵N,_{d10} in Research Applications

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Compound of Interest

Compound Name: Clevidipine-¹⁵N,_{d10}

Cat. No.: B12386168

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Clevidipine-¹⁵N,_{d10}, an isotopically labeled compound crucial for research and development in the pharmaceutical sciences. This document details its application as an internal standard in bioanalytical studies, supported by representative data, experimental protocols, and workflow visualizations.

Introduction to Clevidipine and its Isotopically Labeled Analog

Clevidipine is a third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure. Its ultra-short half-life, due to rapid metabolism by esterases in the blood and tissues, makes it a valuable tool in critical care settings. For accurate quantification of Clevidipine in biological matrices during pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard is indispensable. Clevidipine-¹⁵N,_{d10} serves as an ideal internal standard for mass spectrometry-based assays, offering a distinct mass shift while maintaining physicochemical properties nearly identical to the parent drug.

Commercial Availability

Clevipidine-¹⁵N,_{d10} is available for research purposes from specialized chemical suppliers. One such confirmed vendor is MedchemExpress (MCE), which offers this compound under the product number HY-17436S4. Researchers are advised to contact suppliers directly to obtain the most current certificate of analysis and pricing information.

Quantitative Data and Specifications

A Certificate of Analysis (CoA) is a critical document that accompanies a reference standard, providing essential information on its quality and purity. While a specific CoA for a particular lot of Clevipidine-¹⁵N,_{d10} must be obtained from the supplier, the following table summarizes the typical quantitative data provided for such a high-purity standard.

Parameter	Representative Specification	Method
Identity	Conforms to structure	¹ H-NMR, ¹³ C-NMR, Mass Spectrometry
Chemical Purity	≥98.0%	HPLC, UPLC
Isotopic Purity	≥99% atom % ¹⁵ N	Mass Spectrometry
≥98% atom % Deuterium	Mass Spectrometry	
Molecular Formula	C ₂₁ H ₁₃ D ₁₀ Cl ₂ ¹⁵ NO ₆	-
Molecular Weight	467.38 g/mol	-
Appearance	White to off-white solid	Visual Inspection
Solubility	Soluble in DMSO and Methanol	-

Experimental Protocol: Bioanalytical Method for Clevipidine Quantification using LC-MS/MS

The following protocol is adapted from a validated method for the quantification of Clevipidine in human whole blood using a deuterated internal standard.^{[1][2]} This protocol can be readily applied to the use of Clevipidine-¹⁵N,_{d10}.

Materials and Reagents

- Clevidipine reference standard
- Clevidipine-¹⁵N,_{d10} (Internal Standard, IS)
- Dimethyl sulfoxide (DMSO), HPLC grade
- Acetonitrile, HPLC grade
- Water, HPLC grade
- Ammonium acetate, analytical grade
- Human whole blood (with appropriate anticoagulant, e.g., K₂-EDTA)
- Methyl tert-butyl ether (MTBE), for extraction

Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Clevidipine and Clevidipine-¹⁵N,_{d10} by dissolving the requisite amount in DMSO. Store at -20°C.
- Working Standard Solutions: Prepare a series of working standard solutions of Clevidipine by serially diluting the stock solution with a 1:1 (v/v) mixture of acetonitrile and water.
- Internal Standard Working Solution: Dilute the Clevidipine-¹⁵N,_{d10} stock solution with a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 20 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

- To a 1.5 mL polypropylene tube, add 50 µL of human whole blood.
- Add 25 µL of the Clevidipine-¹⁵N,_{d10} internal standard working solution (20 ng/mL).
- Add 50 µL of 0.1% formic acid in water.
- Vortex the mixture for 1 minute.

- Add 500 μL of MTBE and vortex vigorously for 10 minutes.
- Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.
- Transfer 200 μL of the supernatant (organic layer) to a clean 96-well plate.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the residue in 100 μL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: An ACE Excel 2 Phenyl column (50 x 2.1 mm) or equivalent.^[1]
- Mobile Phase:
 - A: 2 mM ammonium acetate in water
 - B: Acetonitrile
- Gradient Elution: A suitable gradient program should be developed to ensure adequate separation of Clevidipine from potential interferences.
- Flow Rate: 0.6 mL/min.^[1]
- Injection Volume: 5-10 μL .
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Clevidipine	456.1	338.1
Clevidipine- ¹⁵ N, _{d10} (IS)	467.4	348.1

Note: The exact m/z values for the precursor and product ions of Clevidipine-¹⁵N,_{d10} should be confirmed by direct infusion of the standard into the mass spectrometer.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

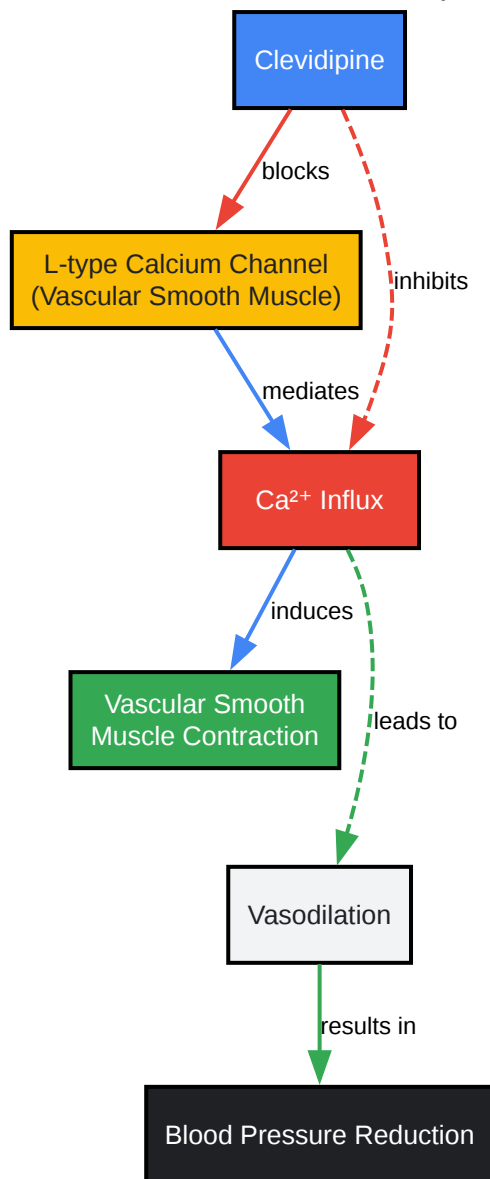
- Selectivity and Specificity
- Linearity (Calibration Curve)
- Accuracy and Precision (Intra- and Inter-day)
- Recovery
- Matrix Effect
- Stability (Freeze-thaw, short-term, long-term, and post-preparative)

The linearity of the method for Clevidipine in human whole blood has been demonstrated in the range of 0.1–30 ng/mL.[\[1\]](#)

Visualizations

Signaling Pathway of Clevidipine

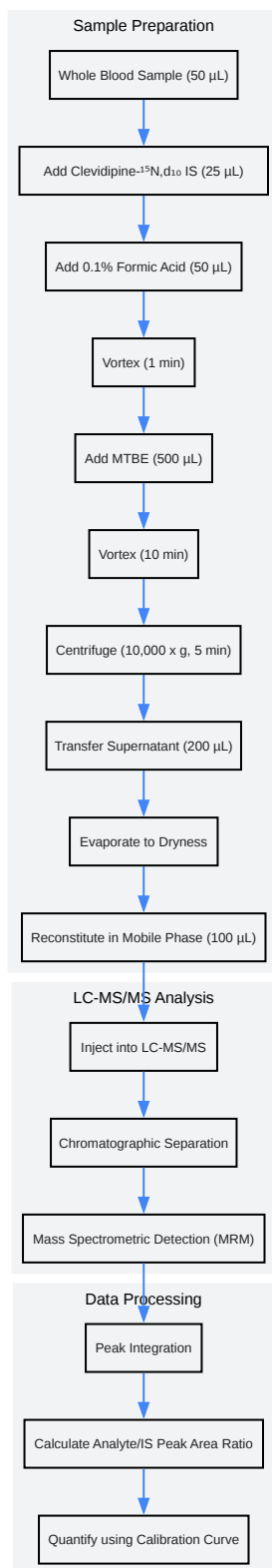
Mechanism of Action of Clevidipine

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Caption: Mechanism of action of Clevidipine.

Experimental Workflow for Sample Analysis

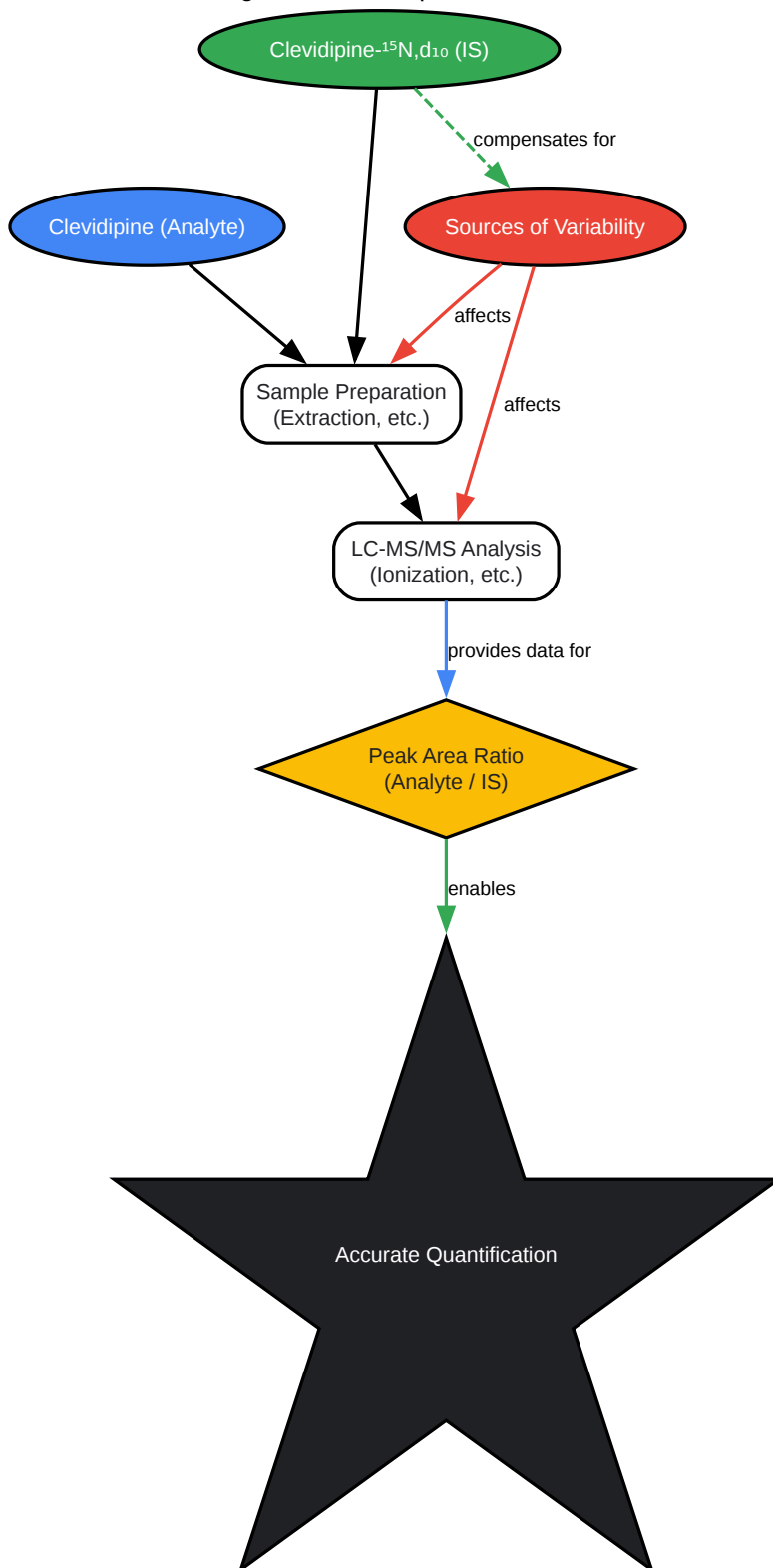
Bioanalytical Workflow for Clevidipine Quantification

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Caption: Bioanalytical workflow for Clevidipine quantification.

Logical Relationship for Internal Standard Use

Rationale for Using a Stable Isotope-Labeled Internal Standard



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Caption: Rationale for using a stable isotope-labeled internal standard.

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References

- 1. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
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